molecular formula C20H14BrN3O2S B11226958 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11226958
M. Wt: 440.3 g/mol
InChI Key: GYKWSFHJTPGKRG-UHFFFAOYSA-N
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Description

(2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the chromene core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.

    Formation of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction between a thioamide and a haloketone.

    Formation of the Imino Group: The imino group is formed by reacting the brominated chromene with an aniline derivative under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the imino group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified thiazole or imino groups.

    Reduction: Amino derivatives resulting from the reduction of the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique structure and biological activities suggest it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide stands out due to the presence of the bromine atom and the specific arrangement of its functional groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H14BrN3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

6-bromo-2-(4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14BrN3O2S/c1-12-2-5-15(6-3-12)23-19-16(18(25)24-20-22-8-9-27-20)11-13-10-14(21)4-7-17(13)26-19/h2-11H,1H3,(H,22,24,25)

InChI Key

GYKWSFHJTPGKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4

Origin of Product

United States

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